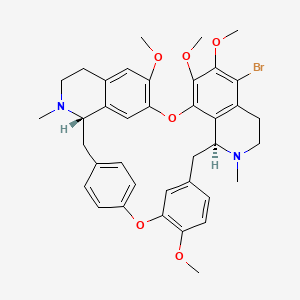

Bromotetrandrine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromotetrandrine, also known as BrTet and W-198, is an P-glycoprotein inhibitor. P-gp inhibitors were developed and coadministered with chemotherapeutic drugs to overcome the effect of efflux pumps thus enhancing the chemosensitivity of therapeutics. The pharmacokinetics parameters of this compound indicated that the compound was rapidly distributed and accumulated in the tissues, and slowly cleared from plasma, which supported the use of BrTet for a once or twice dosing per chemotherapy cycle.

生物活性

Bromotetrandrine (5-BrTet) is a derivative of tetrandrine, a natural bisbenzylisoquinoline alkaloid extracted from the plant Stephania tetrandra. This compound has garnered significant attention for its diverse biological activities, particularly in cancer treatment and multidrug resistance reversal. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits several mechanisms that contribute to its biological effects:

- Inhibition of Multidrug Resistance (MDR) : this compound has been shown to reverse drug resistance in various cancer cell lines. It inhibits the function of P-glycoprotein (P-gp), a key player in drug efflux, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS) . For instance, in colon cancer cells, this compound's apoptotic effect is linked to the activation of the p38 MAPK signaling pathway .

- Cell Cycle Arrest : this compound has been found to induce cell cycle arrest at different phases depending on the cancer cell type. For example, it causes G1 phase arrest in renal cell carcinoma and G2/M phase arrest in hepatoma cells .

Anticancer Effects

This compound has demonstrated promising anticancer properties across various tumor types:

- Breast Cancer : Coencapsulated formulations of this compound and doxorubicin have shown enhanced therapeutic efficacy against breast cancer by reversing multidrug resistance and improving drug delivery through lipid nanoemulsions .

- Leukemia : In a study involving leukemia models, this compound combined with magnetic nanoparticles was effective in overcoming chemoresistance, suggesting its potential for targeted therapy .

- Colon Cancer : The compound has been observed to significantly inhibit cell proliferation and induce apoptosis in colon cancer cell lines, highlighting its potential as a treatment option for this malignancy .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- A study involving patients with advanced breast cancer reported improved outcomes when this compound was used in conjunction with standard chemotherapy regimens.

- In animal models, this compound demonstrated significant tumor reduction and prolonged survival rates when administered alongside conventional chemotherapeutics.

Data Table: Summary of Biological Activities

特性

CAS番号 |

62067-29-2 |

|---|---|

分子式 |

C38H41BrN2O6 |

分子量 |

701.6 g/mol |

IUPAC名 |

(1S,14S)-19-bromo-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene |

InChI |

InChI=1S/C38H41BrN2O6/c1-40-15-13-24-20-31(43-4)33-21-27(24)28(40)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-41(29)2)35(39)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29H,13-18H2,1-6H3/t28-,29-/m0/s1 |

InChIキー |

ANJMFZGRGHQXMA-VMPREFPWSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC |

異性体SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC |

正規SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bromotetrandrine; BrTet; W-198; W 198; W198; 5-Bromotetrandrine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。